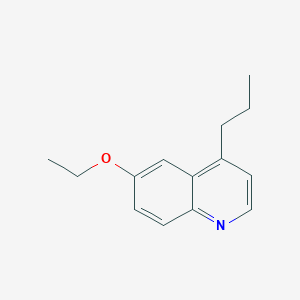

6-Ethoxy-4-propylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Ethoxy-4-propylquinoline is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound. Quinoline and its derivatives are known for their wide range of biological and pharmacological activities .

Preparation Methods

The synthesis of 6-Ethoxy-4-propylquinoline can be achieved through several methods. One common approach involves the use of quinoline derivatives as starting materials, followed by ethoxylation and propylation reactions under specific conditions . Industrial production methods often employ catalysts to enhance the efficiency and yield of the synthesis process. For instance, the use of NaHSO4·SiO2 as a heterogeneous and reusable catalyst has been reported to be effective in the synthesis of quinoline derivatives .

Chemical Reactions Analysis

6-Ethoxy-4-propylquinoline undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline compounds .

Scientific Research Applications

Chemical Applications

Building Block in Synthesis

- 6-Ethoxy-4-propylquinoline serves as a precursor in the synthesis of more complex molecules. Its structure allows it to participate in various chemical reactions, making it valuable in organic synthesis.

Coordination Chemistry

- The compound can act as a ligand in coordination chemistry. Its ability to bind with metal ions enhances its utility in catalysis and the development of new materials.

Biological Applications

Antimicrobial Properties

- Research indicates that quinoline derivatives exhibit antimicrobial activity. This compound has been studied for its potential to inhibit bacterial growth, making it a candidate for developing new antibiotics.

Anticancer Activity

- Numerous studies have explored the anticancer properties of quinoline derivatives. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including liver and ovarian cancers .

| Cancer Type | Reference |

|---|---|

| Liver Carcinoma | Hasmann et al., Cancer Research (2003) |

| Ovarian Cancer | Olesen et al., Molecular Cancer Therapeutics (2010) |

| Melanoma | Maldi et al., Pigment Cell Melanoma Research (2013) |

Medicinal Applications

Therapeutic Potential

- Quinoline derivatives, including this compound, are being investigated for their therapeutic potential in treating diseases such as malaria and dengue fever due to their insecticidal properties against vector species .

Mechanism of Action

- The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, potentially inhibiting enzymes or binding to receptors involved in disease progression.

Industrial Applications

Dyes and Pigments

- The compound is also used in the development of dyes and pigments due to its stable aromatic structure. Its application extends to various industrial chemicals where color stability and resistance to degradation are important.

Case Studies

- Antimicrobial Study : A study demonstrated that this compound exhibited significant inhibition against Gram-positive bacteria, indicating its potential as an antimicrobial agent .

- Anticancer Research : In vitro studies showed that this compound could induce apoptosis in cancer cells, suggesting a mechanism that could be harnessed for cancer therapy .

- Synthesis of New Derivatives : Recent advancements in synthetic methods have allowed for the modification of this compound to enhance its biological activity, leading to derivatives with improved efficacy against specific targets .

Mechanism of Action

The mechanism by which 6-Ethoxy-4-propylquinoline exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

6-Ethoxy-4-propylquinoline can be compared with other quinoline derivatives such as:

4-Bromo-6-methoxy-2-propylquinoline: This compound has similar structural features but differs in its bromine and methoxy substituents.

6-Ethoxy-2-methylquinoline: Another derivative with an ethoxy group but a different alkyl substituent.

The uniqueness of this compound lies in its specific ethoxy and propyl groups, which confer distinct chemical and biological properties .

Biological Activity

6-Ethoxy-4-propylquinoline is a member of the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique ethoxy and propyl substituents, has been investigated for its potential therapeutic effects, including antibacterial, antitumor, and antiviral activities.

The molecular formula of this compound is C13H15N, with a molecular weight of approximately 199.27 g/mol. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C13H15N |

| Molecular Weight | 199.27 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the ethoxy and propyl groups enhances its lipophilicity, facilitating membrane permeability and interaction with cellular targets. This compound is believed to exert its effects through the following mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to reduced proliferation of pathogenic organisms.

- DNA Interaction : Quinoline derivatives often intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis in tumor cells.

Antibacterial Activity

Recent studies have shown that this compound exhibits significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

These findings suggest that the compound could be a potential candidate for developing new antibacterial agents.

Antitumor Activity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. The compound was evaluated for its ability to induce apoptosis in cancer cells through caspase activation pathways. The results indicated:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC50 Values :

- HeLa: 25 µM

- MCF-7: 30 µM

These results highlight its potential as an antitumor agent.

Antiviral Activity

Preliminary tests have suggested that this compound may also exhibit antiviral properties, particularly against RNA viruses. The mechanism appears to involve the inhibition of viral replication through interference with viral polymerases.

Case Studies

- Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of several quinoline derivatives, including this compound. The study found that this compound significantly inhibited bacterial growth and showed promising results in animal models of infection .

- Cytotoxicity Assessment : In a detailed assessment of cytotoxicity using the MTT assay on various cancer cell lines, this compound was found to induce apoptosis effectively by activating caspase pathways .

- Antiviral Screening : A recent investigation into the antiviral properties revealed that this compound inhibited replication of certain RNA viruses in vitro, suggesting a need for further exploration in vivo .

Properties

Molecular Formula |

C14H17NO |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

6-ethoxy-4-propylquinoline |

InChI |

InChI=1S/C14H17NO/c1-3-5-11-8-9-15-14-7-6-12(16-4-2)10-13(11)14/h6-10H,3-5H2,1-2H3 |

InChI Key |

BBPABNWCHFYHMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=C2C=C(C=CC2=NC=C1)OCC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.